molecular formula C10H16O2 B3046920 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 132663-73-1

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B3046920
CAS No.: 132663-73-1
M. Wt: 168.23 g/mol
InChI Key: UUWIRUOYXBPCQC-UHFFFAOYSA-N
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Description

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS 132663-73-1) is a high-purity building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a saturated bioisostere for para -substituted phenyl rings and tert -butyl groups . The strategic incorporation of BCP cores into drug candidates is a proven strategy to improve key properties, including metabolic stability, solubility, and overall physicochemical profiles, while reducing compound aromaticity . This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its primary application lies in the exploration and development of potent heme-displacing inhibitors, such as those targeting indoleamine-2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . Replacing a central phenyl ring in a drug molecule with a BCP unit has been demonstrated to effectively circumvent amide hydrolysis issues, a common metabolic instability pathway, leading to candidates with excellent potency, improved pharmacokinetics, and a clean off-target profile . Key Specifications: • CAS Number: 132663-73-1 • Molecular Formula: C 10 H 16 O 2 • Molecular Weight: 168.23 g/mol • Purity: ≥97% Safety Information: This compound is classified with the signal word "Warning." It may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye irritation (H319) . Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWIRUOYXBPCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438145
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132663-73-1
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

The synthesis of 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the reaction of tert-butylbicyclo[1.1.1]pentane with carbon dioxide under specific conditions to form the carboxylic acid derivative . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and output.

Chemical Reactions Analysis

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives allows tailored applications in drug discovery and materials science. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Trifluoromethyl)-BCP-1-carboxylic acid -CF₃ C₈H₉F₃O₂ 194.15 Enhanced lipophilicity; potential CNS drug candidate
3-Bromo-BCP-1-carboxylic acid -Br C₆H₉BrO₂ 193.04 Colorless to light yellow crystal; cross-coupling precursor
3-(3-Bromophenyl)-BCP-1-carboxylic acid -C₆H₄Br (para) C₁₂H₁₁BrO₂ 267.12 High density (1.758 g/cm³); aromatic bioisostere
3-(Methoxycarbonyl)-BCP-1-carboxylic acid -COOCH₃ C₈H₁₀O₄ 170.16 Esterification intermediate; 80% yield in photoredox couplings
3-(Methoxymethyl)-BCP-1-carboxylic acid -CH₂OCH₃ C₉H₁₄O₃ 170.21 Improved solubility; R&D applications
3-Phenyl-BCP-1-carboxylic acid -C₆H₅ C₁₂H₁₂O₂ 188.22 Bioisostere for phenyl rings; biochemical reagents
3-Amino-BCP-1-carboxylic acid derivatives -NH₂ (protected) Varies Varies Peptide synthesis; improved proteolytic stability

Biological Activity

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 132663-73-1, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane core, which contributes to its stability and potential as a bioisostere for various pharmacophores.

Biological Activity

Research indicates that bicyclo[1.1.1]pentane derivatives exhibit unique physiological activities, including:

  • Anti-inflammatory properties : Some studies suggest that compounds in this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial effects : Preliminary data indicate that this compound may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.
  • Neuroprotective effects : The compound's structural characteristics may allow it to interact favorably with neurological pathways, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclo[1.1.1]pentane derivatives:

StudyFindings
Study 1Investigated the pharmacological properties of bicyclic compounds, highlighting their potential in drug design due to their unique spatial configuration and ability to mimic natural products.
Study 2Described a synthesis method for related compounds, emphasizing the importance of structural stability and biological activity in medicinal chemistry applications.
Study 3Provided insights into the compound's safety profile and handling precautions, essential for laboratory and industrial applications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Carbonyl reduction
  • Bromination
  • Hydrolysis
    These methods utilize readily available raw materials and are characterized by their mild reaction conditions, making them suitable for industrial scale-up production.

Q & A

Q. Q1. What are the established synthetic routes for 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid, and what are their limitations?

The primary synthesis involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common method is photochemical synthesis, where [1.1.1]propellane is irradiated to generate BCP intermediates, followed by carboxylation and tert-butyl group introduction . Limitations include low yields due to steric hindrance and side reactions during functionalization. For example, competing bromination or esterification can occur if reaction conditions (e.g., temperature, solvent polarity) are not tightly controlled .

Method Key Steps Yield Range Challenges
PhotochemicalPropellane irradiation, carboxylation30–45%Side reactions, scalability
Nucleophilic substitutionBromomethyl-BCP derivatization25–40%Steric hindrance, purification

Advanced Synthesis Optimization

Q. Q2. How can computational methods improve the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict optimal conditions for BCP functionalization. For instance, ICReDD’s approach combines computational screening of leaving groups (e.g., bromine vs. chlorine) and solvent effects to minimize side reactions . Virtual simulations of steric and electronic parameters help identify suitable catalysts, such as bulky bases to enhance carboxylation efficiency .

Basic Characterization Challenges

Q. Q. Q3. What spectroscopic techniques are critical for confirming the structure of 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid?

  • NMR : <sup>1</sup>H NMR shows distinct signals for the tert-butyl group (δ ~1.2 ppm) and BCP protons (δ ~2.5–3.0 ppm). <sup>13</sup>C NMR confirms the carboxylic acid (δ ~170–175 ppm) .
  • MS : High-resolution MS (HRMS) verifies molecular weight (C11H16O2, calc. 180.1151). Fragmentation patterns distinguish BCP core stability .

Advanced Characterization Issues

Q. Q4. How can researchers resolve ambiguities in stereochemical assignments due to the BCP core’s rigidity?

X-ray crystallography is definitive but requires high-purity crystals. For solution-phase analysis, NOESY NMR can detect through-space interactions between the tert-butyl group and BCP protons. Computational modeling (e.g., molecular dynamics) predicts spatial arrangements and validates experimental data .

Stability and Reactivity

Q. Q5. What factors influence the thermal stability of this compound?

The BCP core is thermally stable up to 150°C, but the carboxylic acid group may decarboxylate under acidic or high-temperature conditions. Stability studies using TGA-DSC show decomposition onset at ~180°C in inert atmospheres. Storage recommendations: anhydrous conditions at –20°C to prevent hydrolysis .

Drug Design Applications

Q. Q6. How does the BCP core enhance pharmacokinetic properties in medicinal chemistry?

The BCP scaffold acts as a bioisostere for para-substituted benzene rings, reducing metabolic liability while maintaining spatial geometry. For example, replacing aryl groups with BCP in drug candidates improves solubility (logP reduction by 1–2 units) and CYP450 resistance .

Advanced Functionalization

Q. Q. Q7. What strategies enable selective modification of the tert-butyl group without disrupting the BCP core?

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily mask the carboxylic acid, allowing alkylation or amidation of the tert-butyl moiety .
  • Radical Reactions : TEMPO-mediated oxidation selectively functionalizes the tert-butyl group under mild conditions .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported synthetic yields for BCP derivatives?

Employ factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2<sup>3</sup> factorial experiment can test solvent (THF vs. DCM), temperature (0°C vs. RT), and catalyst (DBU vs. NaH). Statistical analysis (ANOVA) identifies dominant factors affecting yield .

Computational Modeling

Q. Q9. Which software tools are recommended for simulating BCP derivative reactivity?

  • Gaussian : For transition-state modeling of carboxylation steps.
  • AutoDock Vina : To predict binding affinity of BCP-containing drug candidates .

Safety and Handling

Q. Q10. What precautions are necessary when handling bicyclo[1.1.1]pentane derivatives?

BCP compounds are generally stable but may release CO2 upon decomposition. Use fume hoods for reactions involving photochemical initiators (e.g., UV lamps). Avoid prolonged skin contact due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
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3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid

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